molecular formula C15H21BrN2 B8706678 6-Bromo-1-(2-(pyrrolidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinoline

6-Bromo-1-(2-(pyrrolidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinoline

Cat. No. B8706678
M. Wt: 309.24 g/mol
InChI Key: KWONFJZTUPRIGY-UHFFFAOYSA-N
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Patent
US08173813B2

Procedure details

A solution of 1-(2-(pyrrolidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinoline (490 mg, 2.13 mmol) in 10 mL of carbontetrachloride was cooled to 0° C. then treated with NBS (378 mg, 2.13 mmol) portionwise. The resulting suspension was stirred at 0° C. for 3.5 hours. The mixture was filtered through celite and the filter pad was rinsed with 3×20 mL hexanes. The filtrate was concentrated to give a light brown residue which was subjected to flash chromatography on silica gel using 5% 2M NH3 in MeOH/CH2Cl2 to give a light brown oil (380 mg, 57.7%). 1H-NMR (CDCl3) δ: 7.09 (dd, J=2.4, 8.7 Hz, 1H), 7.02 (d, J=2.4 Hz, 1H), 6.46 (d, J=8.7 Hz, 1H), 3.42 (t, J=7.8 Hz, 2H), 3.29 (t, J=5.7 Hz, 2H), 2.76-2.55 (m, 8H), 1.95-1.89 (m, 2H), 1.82-1.77 (m, 4H).
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
378 mg
Type
reactant
Reaction Step Two
Name
MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
57.7%

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][CH2:7][N:8]2[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[CH2:11][CH2:10][CH2:9]2)[CH2:5][CH2:4][CH2:3][CH2:2]1.C1C(=O)N([Br:25])C(=O)C1>C(Cl)(Cl)(Cl)Cl.CO.C(Cl)Cl>[Br:25][C:14]1[CH:13]=[C:12]2[C:17](=[CH:16][CH:15]=1)[N:8]([CH2:7][CH2:6][N:1]1[CH2:2][CH2:3][CH2:4][CH2:5]1)[CH2:9][CH2:10][CH2:11]2 |f:3.4|

Inputs

Step One
Name
Quantity
490 mg
Type
reactant
Smiles
N1(CCCC1)CCN1CCCC2=CC=CC=C12
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
378 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at 0° C. for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
WASH
Type
WASH
Details
the filter pad was rinsed with 3×20 mL hexanes
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give a light brown residue which

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
BrC=1C=C2CCCN(C2=CC1)CCN1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 380 mg
YIELD: PERCENTYIELD 57.7%
YIELD: CALCULATEDPERCENTYIELD 57.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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